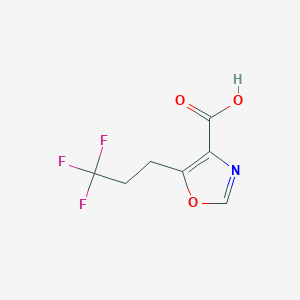
5-(3,3,3-Trifluoropropyl)-1,3-oxazole-4-carboxylic acid
Overview
Description
The compound “5-(3,3,3-Trifluoropropyl)-1,3-oxazole-4-carboxylic acid” is likely a fluorinated organic compound. It contains an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The trifluoropropyl group attached to the oxazole ring indicates the presence of a three-carbon chain with three fluorine atoms attached to the terminal carbon .
Molecular Structure Analysis
The molecular structure of this compound would likely show the oxazole ring with a trifluoropropyl group attached at the 5-position and a carboxylic acid group attached at the 4-position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoropropyl group would likely make the compound more lipophilic, while the carboxylic acid group could allow for hydrogen bonding .Scientific Research Applications
Synthesis of α-Trifluoromethyl α-Amino Acids :
- Application : The compound 5-(3,3,3-Trifluoropropyl)-1,3-oxazole-4-carboxylic acid has applications in the synthesis of α-trifluoromethyl α-amino acids. These amino acids have aromatic and heteroaromatic side chains. The synthesis involves a key step of 1,3-shift of a benzyl group and shows that 5-fluoro-4-trifluoromethyloxazole is a synthetic equivalent to Tfm-Gly. This demonstrates the compound's utility in creating fluorinated amino acids with potential applications in pharmaceuticals and material science (Burger et al., 2006).
Preparation of Triazole-Based Scaffolds :
- Application : The compound has relevance in the synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid, a molecule significant for creating peptidomimetics or biologically active compounds based on the triazole scaffold. The chemistry of this compound can be affected by the Dimroth rearrangement, thus illustrating the compound's potential in developing structurally complex and biologically relevant molecules (Ferrini et al., 2015).
Synthesis of Heterocyclic Compounds :
- Application : The compound is involved in the synthesis of 5-ethoxy-4-(trifluoromethyl)-2-oxazolecarboxylic acid and related trifluoromethyl-substituted heterocyclic compounds. This demonstrates its importance in the synthesis of various heterocyclic compounds with potential applications in organic chemistry and pharmaceuticals (Shi et al., 1991).
Activated Carboxylates from Photooxygenation :
- Application : The compound has a role in forming activated carboxylates from the photooxygenation of oxazoles. This method can be used for synthesizing macrolides, including recifeiolide and curvularin, showing its potential in the synthesis of complex organic molecules with pharmacological interest (Wasserman et al., 1981).
Mechanism of Action
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
5-(3,3,3-Trifluoropropyl)-1,3-oxazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with N-Acetyl-D-neuraminic acid (NeuNAc) aldolase, an enzyme involved in the metabolic engineering of cell-surface NeuNAc . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can alter the enzyme’s conformation and activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce oxidative stress and proinflammatory gene expression in liver cells . These effects are mediated through the activation of specific signaling pathways, such as the NF-κB pathway, which regulates the expression of genes involved in inflammation and immune responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been reported to inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, such as sustained oxidative stress and inflammation, which may have long-term consequences for cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can induce toxic or adverse effects, including liver injury and systemic inflammation . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to minimize potential risks and maximize therapeutic benefits.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. For example, it is metabolized by esterase enzymes, which catalyze the hydrolysis of the ester bond to produce metabolites such as 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethyl-cyclopropane carboxylic acid . These metabolic reactions can influence the compound’s bioavailability and activity, as well as its overall impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion transporters (OATs) and organic cation transporters (OCTs) . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . These localization patterns can affect the compound’s interactions with other biomolecules and its overall impact on cellular processes.
properties
IUPAC Name |
5-(3,3,3-trifluoropropyl)-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO3/c8-7(9,10)2-1-4-5(6(12)13)11-3-14-4/h3H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWNXJFAWVEXAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(O1)CCC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3,5-Dimethoxyphenyl)methyl]azetidine hydrochloride](/img/structure/B1376095.png)
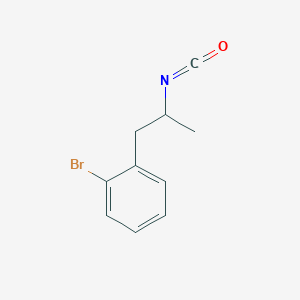
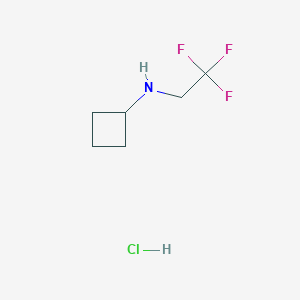

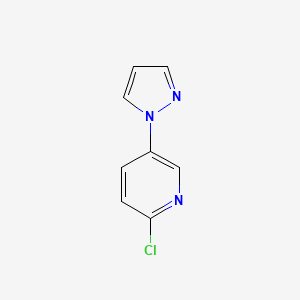
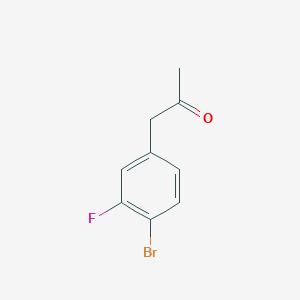

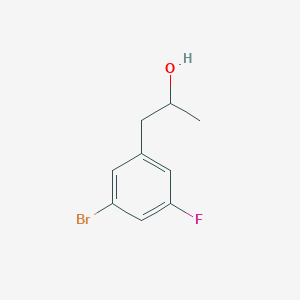

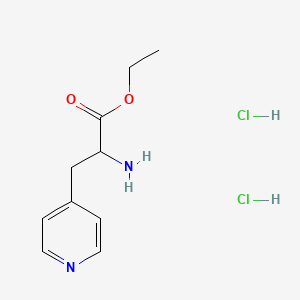
![1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B1376112.png)
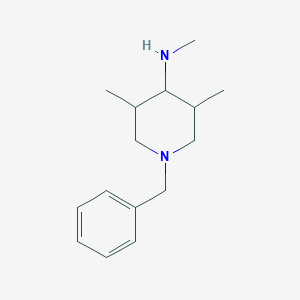
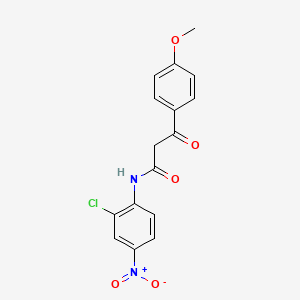
![6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1376116.png)